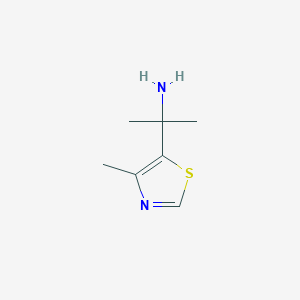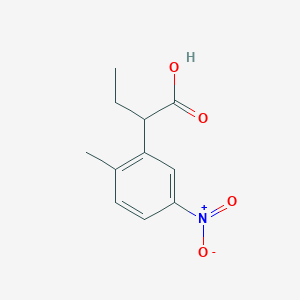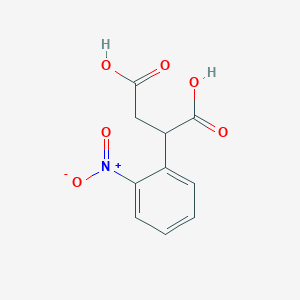
4-(4-(Trifluoromethyl)phenyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Trifluoromethyl)phenyl)pentan-2-one is an organic compound with the molecular formula C12H13F3O It is a derivative of valerophenone and features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one typically involves the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride through chlorination.
Preparation of 1-halo-4-methoxyl butane: This involves the halogenation of 4-methoxyl butane.
Formation of Grignard reagent: The reaction of 1-halo-4-methoxyl butane with magnesium metal produces the Grignard reagent.
Final coupling reaction: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)pentan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional groups and overall structure.
1-(4-Trifluoromethylphenyl)pentan-1-one: A closely related compound with similar chemical properties and applications.
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-8(7-9(2)16)10-3-5-11(6-4-10)12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
RPFCNBLAYZFQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


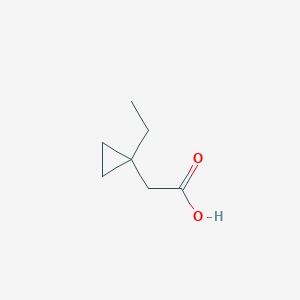
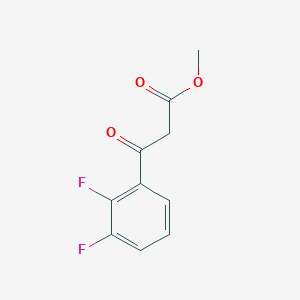
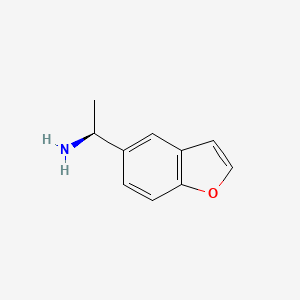
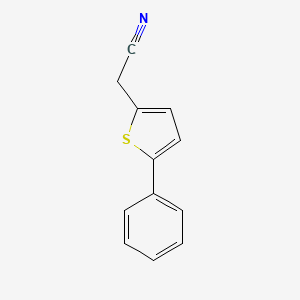

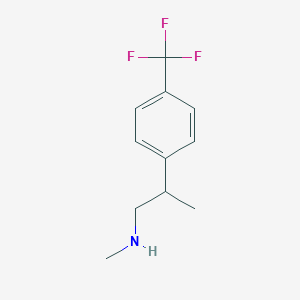
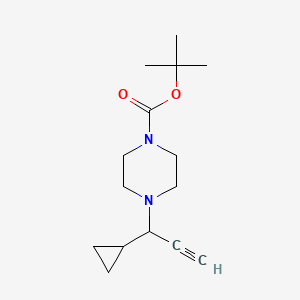

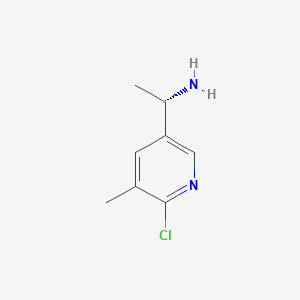
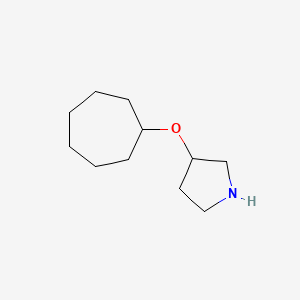
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
